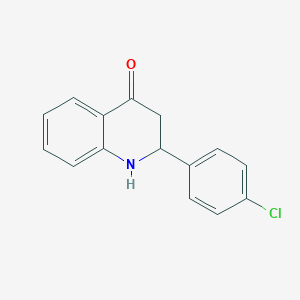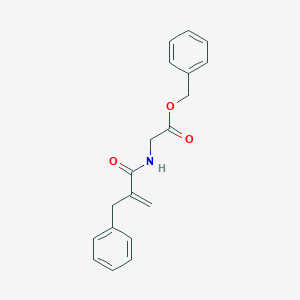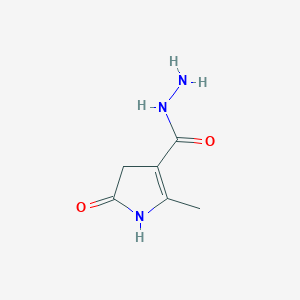
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide, also known as MDPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. MDPH is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide is not well understood. However, studies have suggested that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide may act as a DNA intercalator, which can prevent DNA replication and transcription. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemische Und Physiologische Effekte
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been reported to exhibit antitumor, antiviral, and antibacterial activities. Studies have shown that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has several advantages for lab experiments, including its high purity, good solubility, and stability. However, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide. One area of research is the development of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide-based metal complexes with potential applications in catalysis and materials science. Another area of research is the evaluation of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide as a potential therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, the development of new synthesis methods for 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide and its derivatives may lead to the discovery of new compounds with novel properties.
Synthesemethoden
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can be synthesized using several methods, including the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with acetic anhydride, and the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with thiosemicarbazide. The synthesis of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide using these methods has been reported to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been evaluated for its antitumor, antiviral, and antibacterial properties. In material science, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science. In analytical chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a reagent for the determination of trace amounts of metal ions.
Eigenschaften
CAS-Nummer |
145888-70-6 |
|---|---|
Produktname |
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
5-methyl-2-oxo-1,3-dihydropyrrole-4-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(11)9-7)2-5(10)8-3/h2,7H2,1H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
IGXMFAKFPWSBCW-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=O)N1)C(=O)NN |
Kanonische SMILES |
CC1=C(CC(=O)N1)C(=O)NN |
Synonyme |
1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-5-oxo-,hydrazide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




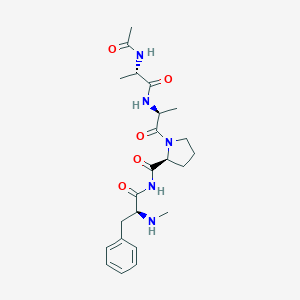
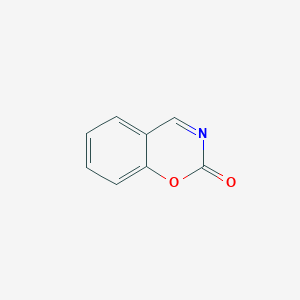
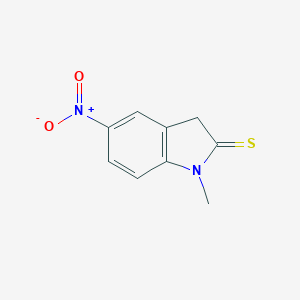
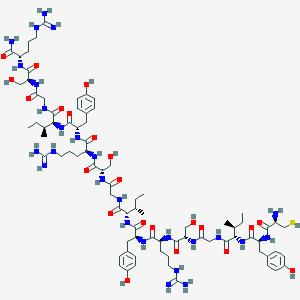

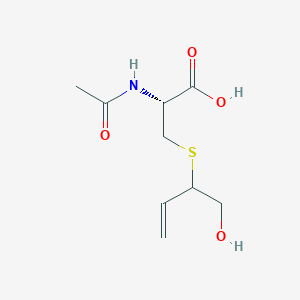
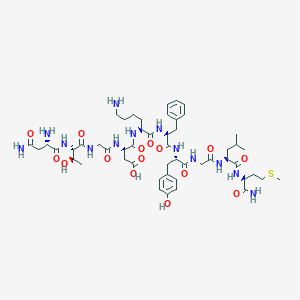
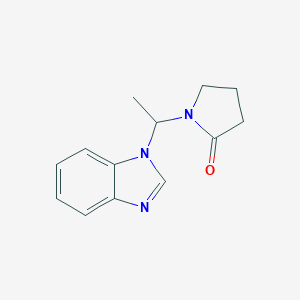


![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
